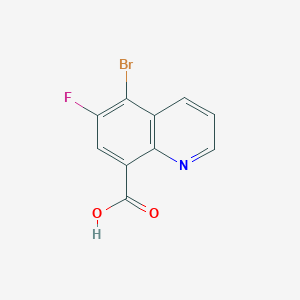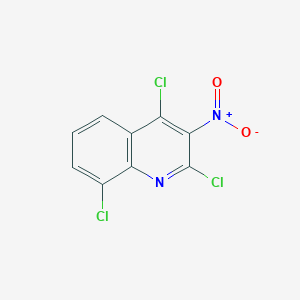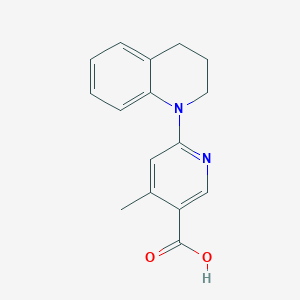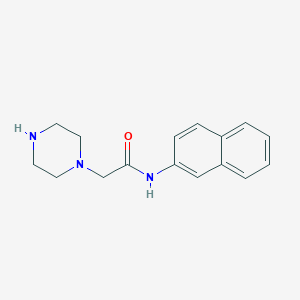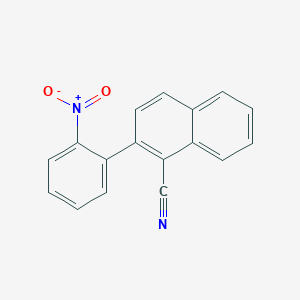
2-(2-Nitrophenyl)naphthalene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Nitrophenyl)naphthalene-1-carbonitrile is an organic compound with the molecular formula C17H10N2O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a nitro group and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)naphthalene-1-carbonitrile typically involves the nitration of naphthalene derivatives followed by the introduction of a nitrile group. One common method involves the reaction of 2-nitrophenylnaphthalene with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Nitrophenyl)naphthalene-1-carbonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups like amides or carboxylic acids.
Oxidation: The aromatic rings can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-(2-Aminophenyl)naphthalene-1-carbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized naphthalene derivatives such as naphthoquinones.
Aplicaciones Científicas De Investigación
2-(2-Nitrophenyl)naphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Potential use in the study of enzyme interactions and as a probe for biological assays due to its aromatic nature.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic properties.
Mecanismo De Acción
The mechanism by which 2-(2-Nitrophenyl)naphthalene-1-carbonitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The nitro and nitrile groups can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarbonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(2-Aminophenyl)naphthalene-1-carbonitrile: The amino group provides different reactivity and potential biological activity compared to the nitro group.
Uniqueness
2-(2-Nitrophenyl)naphthalene-1-carbonitrile is unique due to the presence of both a nitro and a nitrile group on the naphthalene ring. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in research and industry.
Propiedades
Número CAS |
918630-58-7 |
|---|---|
Fórmula molecular |
C17H10N2O2 |
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
2-(2-nitrophenyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C17H10N2O2/c18-11-16-13-6-2-1-5-12(13)9-10-14(16)15-7-3-4-8-17(15)19(20)21/h1-10H |
Clave InChI |
IKHBCEBEIRLTBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C#N)C3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Trifluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11848656.png)
![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B11848660.png)
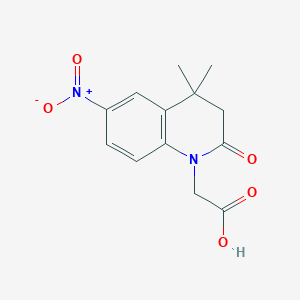

![Ethyl 2-(3-(difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11848679.png)
